![molecular formula C7H15NO2 B3120479 N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine CAS No. 264254-05-9](/img/structure/B3120479.png)
N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine
Overview
Description
“N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine” is a chemical compound. It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the condensation reaction of a carbonyl compound (aldehyde or ketone) with a primary amine . Another synthesis method involves the reaction of (1,4-dioxan-2-yl)methylamine with other reagents .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula of “this compound” is not explicitly mentioned in the search results, but similar compounds have formulas like C6H13NO2 .Scientific Research Applications
Synthesis and Reactivity
- A study by Sakamoto et al. introduced the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group as a new versatile protecting and activating group for amine synthesis. They demonstrated that primary and secondary amines could be easily sulfonated with Dios chloride, yielding activated amines that could be satisfactorily alkylated under specific conditions. The Dios group was found to be stable under basic and reductive conditions and could be removed by heating in a hot aqueous solution of trifluoroacetic acid, showcasing its potential in facilitating complex synthetic pathways (Sakamoto et al., 2006).
Molecular Interactions and Properties
- Aravinthraj et al. investigated the molecular interactions between ethylamine, propylamine, and 2-nitrobenzoic acid in a 1,4-dioxane solvent using DFT and Dielectric relaxation analyses. This study provided insights into the charge transfers and molecular structures of these interactions, highlighting the versatility of 1,4-dioxane as a solvent for studying complex chemical interactions (Aravinthraj et al., 2020).
Catalytic and Synthetic Applications
- In the realm of catalysis, Clewley et al. explored mono and dinuclear M2+ chelates, including those derived from bis(1-methylimidazol-2-ylmethyl)ethylamine, as catalysts for the hydrolysis of organophosphate triesters. Their findings indicated that M2+-bound H2O undergoes ionization in these complexes, which in turn promotes the hydrolysis of substrates, suggesting a potential application in environmental or detoxification processes (Clewley et al., 1989).
Advanced Materials and Drug Design
- L. M. Nielsen et al. characterized the hepatic cytochrome P450 enzymes involved in the metabolism of specific compounds structurally related to N-(1,4-Dioxan-2-ylmethyl)-N-ethylamine, providing essential insights into their biotransformation pathways. Such studies are crucial for understanding the metabolic fate of novel therapeutic agents and designing drugs with optimal pharmacokinetic profiles (Nielsen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-8-5-7-6-9-3-4-10-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHCIYHDEXJKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1COCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300597 | |
Record name | N-Ethyl-1,4-dioxane-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264254-05-9 | |
Record name | N-Ethyl-1,4-dioxane-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264254-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-1,4-dioxane-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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